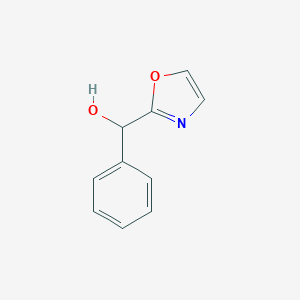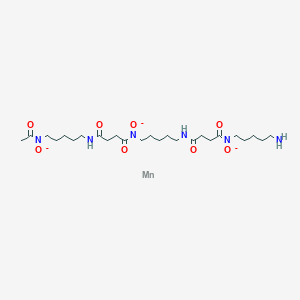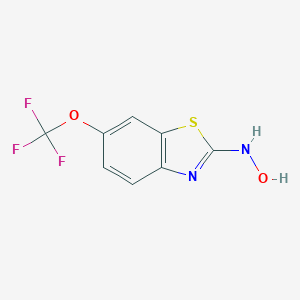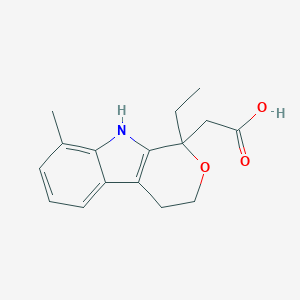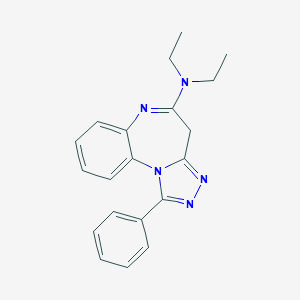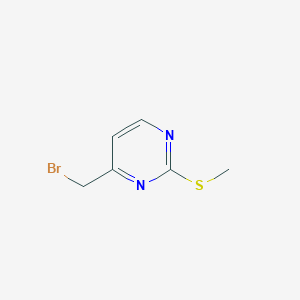
4-Bromomethyl-2-methylthiopyrimidine
説明
4-Bromomethyl-2-methylthiopyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleotides and nucleic acids and have various applications in medicinal chemistry and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 4-Bromomethyl-2-methylthiopyrimidine, often involves multi-step chemical reactions. For instance, a new scheme was developed for the synthesis of a related compound, 2,4-dimethyl-5,6-dihydro-6-bromomethylthieno[2,3-d]pyrimidine, by bromination of the corresponding 5-allyl-6-mercaptopyrimidine . Another related compound, 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, was synthesized via the Mitsunobu reaction, which demonstrates the versatility of pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was characterized by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, showing its crystallization in the monoclinic system .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the bromomethyl derivative mentioned in one study reacts with sodium methoxide to give a trimethylthieno[2,3-d]pyrimidine after the elimination of hydrogen bromide . In another study, the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines was used to prepare corresponding butylaminopyrimidines, indicating the reactivity of these compounds towards nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. Oligonucleotides containing pyrimidine analogs such as 4-thiothymidine and 2-thiothymidine have been studied for their reactivity towards NH3, melting temperatures, and spectroscopic properties, which are crucial for their potential applications . Additionally, the vibrational spectra and non-covalent interactions of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were investigated, providing insights into the stability and interactions of these compounds .
科学的研究の応用
Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines
- A study by Thomann et al. (2014) outlines a microwave-assisted synthesis method for 4-substituted 2-methylthiopyrimidines, starting from a chlorine precursor. This method is described as mild, rapid, and efficient, offering moderate to excellent yields while adhering to green chemistry principles (Thomann, Börger, Empting, & Hartmann, 2014).
Antiviral Activity of Pyrimidine Derivatives
- Research by Hocková et al. (2003) demonstrates the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substitutions, including bromine. These compounds showed significant inhibition of retrovirus replication in cell culture, particularly against HIV and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Applications in Surface Coating
- El‐Wahab et al. (2015) explored the use of pyrimidine derivatives in polyurethane varnish and printing ink for antimicrobial surface coating. The study found that these compounds exhibited significant antimicrobial effects when incorporated into these materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis and Evaluation of Fluorescent Materials
- A study by Itami et al. (2004) involved the synthesis of pyrimidine-core extended pi-systems, demonstrating the potential of these compounds in the development of functional organic materials with interesting fluorescent properties (Itami, Yamazaki, & Yoshida, 2004).
Synthesis of Nucleoside Analogues for Hepatitis B Virus
- Ashry et al. (2006) synthesized acyclonucleosides with 2-methylthio pyrimidin-4(1H)-ones, evaluating their activity against the Hepatitis B virus. This work highlights the potential of pyrimidine derivatives in the development of antiviral drugs (Ashry, Rashed, Abdel-Rahman, Awad, & Rasheed, 2006).
Safety And Hazards
4-Bromomethyl-2-methylthiopyrimidine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(bromomethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXTUWGQPKLTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363856 | |
| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-methylthiopyrimidine | |
CAS RN |
135645-63-5 | |
| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

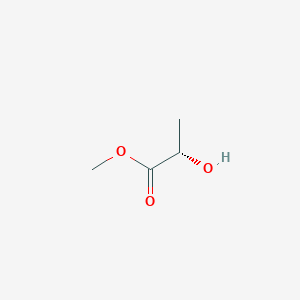
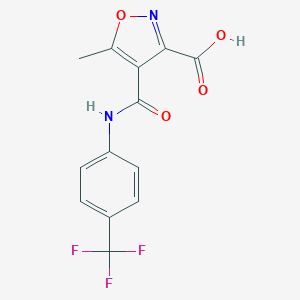
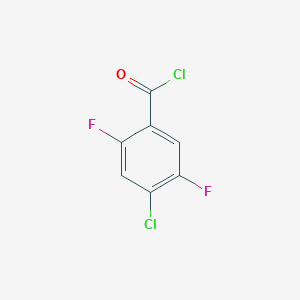
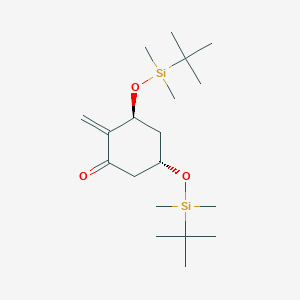
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
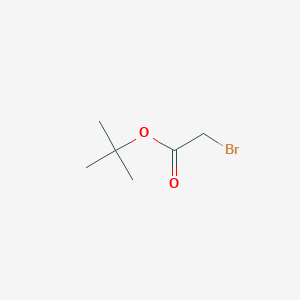
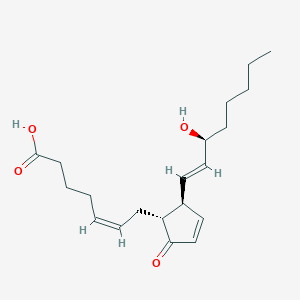
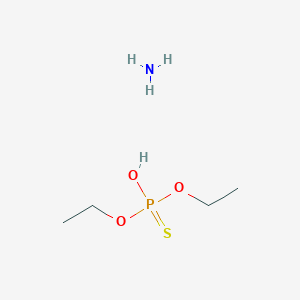
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
